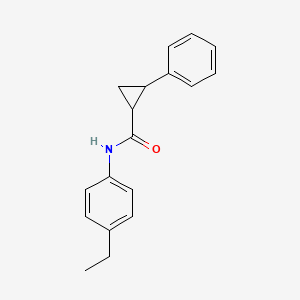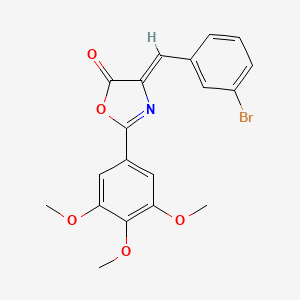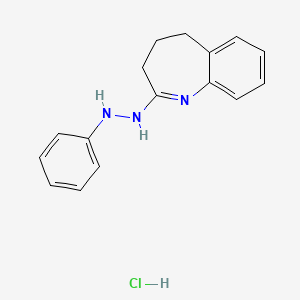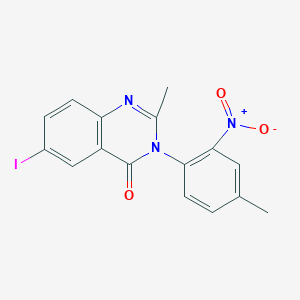
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide, also known as CT-3, is a synthetic cannabinoid with potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Scientific Research Applications
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been found to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Mechanism of Action
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. It binds to the CB1 and CB2 cannabinoid receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide can modulate the activity of other neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it an ideal tool for studying the endocannabinoid system and for developing new therapeutic agents. However, one limitation of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
Future Directions
There are many potential future directions for N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide research. One area of interest is in the development of new therapeutic agents based on N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide's chemical structure and mechanism of action. Another area of interest is in studying the effects of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide in different disease models and in different animal species. Additionally, there is a need for further research on the safety and efficacy of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide in humans, including clinical trials and pharmacokinetic studies. Overall, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biochemical and physiological effects.
Synthesis Methods
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is synthesized by reacting 4-ethylphenylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in research laboratories.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-13-8-10-15(11-9-13)19-18(20)17-12-16(17)14-6-4-3-5-7-14/h3-11,16-17H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJBRBXEPBNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)

![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)